molecular formula C23H26ClN3O2 B2698466 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097931-17-2

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No. B2698466
M. Wt: 411.93
InChI Key: MBPGDVFISCHOIB-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s known uses or significance.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Large-Scale Production

  • Practical and Large-Scale Synthesis : Bänziger et al. (2000) describe a method for large-scale manufacturing of a closely related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This study provides insights into efficient synthesis processes that can be applicable to related quinoline compounds (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000).

Biological and Antimicrobial Activities

  • Antimicrobial Evaluation : El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, exploring their antimicrobial activity against various bacterial and fungal strains. This could be indicative of the potential antimicrobial properties of similar quinoline derivatives (El-Gamal, Mohamed S. Hagrs, and Hamada S. Abulkhair, 2016).

Chemical Characterization and Transformation

  • Synthesis of Benzo[h]quinoline Derivatives : Janin et al. (1993) focused on synthesizing and characterizing 2-amino-substituted benzo[h]quinoline derivatives, providing a foundation for understanding the chemical properties and transformations of similar quinoline compounds (Janin, Bisagni, and Carrez, 1993).

  • Percarboxylic Acid Oxidation Study : Klemme et al. (2016) investigated the treatment of α-hydroxy-substituted methoxyallene derivatives, leading to the formation of acyloxy-substituted 1,2-diketones and functionalized quinoxalines. This research provides insight into chemical reactions and products related to quinoline compounds (Klemme, Christoph Bentz, Tomasz Zukowski, et al., 2016).

Potential Therapeutic Applications

  • Inhibitors of Src Kinase Activity : Boschelli et al. (2001) optimized quinolinecarbonitriles as inhibitors of Src kinase activity, a finding that highlights the potential therapeutic applications of quinoline derivatives in disease treatment (Boschelli, Ye, Wang, et al., 2001).

  • Evaluation of Anti-inflammatory and Analgesic Activities : Alam et al. (2011) synthesized novel quinoline-based compounds and evaluated their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, suggesting potential therapeutic uses for similar compounds (Alam, Shaharyar, Hamid, et al., 2011).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-16-4-6-17(7-5-16)23(27)20-15-24-21-9-8-18(28-3)14-19(21)22(20)26-12-10-25(2)11-13-26;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGDVFISCHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

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